An In-depth Technical Guide to Methyl 2-methyl-3-oxo-4-phenylbutanoate (CAS: 59742-50-6)
An In-depth Technical Guide to Methyl 2-methyl-3-oxo-4-phenylbutanoate (CAS: 59742-50-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of Methyl 2-methyl-3-oxo-4-phenylbutanoate. While experimental data for this specific compound is limited in publicly available literature, this guide compiles existing information and provides data from closely related isomers to offer a thorough profile for research and development purposes.
Chemical and Physical Properties
Methyl 2-methyl-3-oxo-4-phenylbutanoate is a β-keto ester with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] Its structure features a methyl ester, a ketone, and a phenyl group, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of Methyl 2-methyl-3-oxo-4-phenylbutanoate and Related Isomers
| Property | Methyl 2-methyl-3-oxo-4-phenylbutanoate (CAS: 59742-50-6) | Methyl 2-oxo-4-phenylbutanoate (CAS: 83402-87-3) | Methyl 3-oxo-4-phenylbutanoate (CAS: 37779-49-0) |
| Molecular Formula | C₁₂H₁₄O₃[1] | C₁₁H₁₂O₃[2] | C₁₁H₁₂O₃[3] |
| Molecular Weight | 206.24 g/mol [1] | 192.21 g/mol [2] | 192.21 g/mol [3] |
| Physical Form | Liquid or White Powder (Conflicting Reports) | - | Colorless Oil[4] |
| Boiling Point | No experimental data available. | 299.1°C at 760 mmHg (Calculated)[2] | - |
| Melting Point | No experimental data available. | - | - |
| Density | No experimental data available. | 1.115 g/cm³ (Calculated)[2] | - |
| Solubility | No experimental data available. Assumed to be soluble in common organic solvents. | - | Soluble in ethanol (B145695) and ether; insoluble in water. |
| XLogP3-AA | 2.1[1] | - | 1.6[3] |
| Topological Polar Surface Area | 43.4 Ų[1] | - | 43.4 Ų[3] |
Table 2: Spectroscopic Data of Isomers and Related Compounds
| Spectrum Type | Compound | Key Data |
| ¹³C NMR | Methyl 2-methyl-4-oxo-4-phenylbutanoate | Data available in SpectraBase.[5] |
| ¹H NMR | Methyl 3-oxo-4-phenylbutanoate | (CDCl₃): δ [ppm] = 3.46 (s, 2H, CH₂CO₂CH₃), 3.71 (s, 3H, CO₂CH₃), 3.82 (s, 2H, PhCH₂), 7.18-7.38 (m, 5H, arom.).[4] |
| IR | Methyl 3-oxo-4-phenylbutanoate | ν [cm⁻¹] = 2953 (C-H), 1745 (C=O, ester), 1715 (C=O, ketone), 729, 698 (C-H arom.).[4] |
| Mass Spectrum (EI) | Methyl 3-oxo-4-phenylbutanoate | m/z = 192 [M], 91 [PhCH₂].[4] |
Synthesis and Reactivity
A potential synthetic pathway is illustrated below:
Caption: Plausible synthesis of Methyl 2-methyl-3-oxo-4-phenylbutanoate.
Experimental Protocol (Adapted from a related synthesis)[5]
Materials:
-
Methyl propanoate
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Phenylacetyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl propanoate in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., LDA) to the cooled solution while stirring. Allow the mixture to stir at -78 °C for a specified time to ensure complete enolate formation.
-
Acylation: To the cold enolate solution, add phenylacetyl chloride dropwise. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Spectroscopic and Chromatographic Analysis Workflow
The characterization of the synthesized Methyl 2-methyl-3-oxo-4-phenylbutanoate would typically follow a standard analytical workflow to confirm its identity and purity.
Caption: General workflow for the analysis and purification of the target compound.
Safety and Handling
Methyl 2-methyl-3-oxo-4-phenylbutanoate is classified as a hazardous substance. The following safety information is based on available data.[1]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/ eye protection/ face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulations.
Applications in Research and Drug Development
β-Keto esters are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. Their ability to undergo various chemical transformations, such as alkylation, acylation, and cyclization reactions, makes them key building blocks for constructing complex molecular architectures.
While specific applications of Methyl 2-methyl-3-oxo-4-phenylbutanoate in drug development are not extensively documented, its structural motifs are present in various bioactive molecules. For instance, related phenylbutanoate derivatives are used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The structural analog, ethyl 2-oxo-4-phenylbutyrate, is a precursor for the synthesis of Enalapril, a widely used ACE inhibitor.[6]
The presence of the keto and ester functionalities allows for the introduction of diverse substituents and the formation of heterocyclic rings, which are common scaffolds in many drug molecules. Therefore, Methyl 2-methyl-3-oxo-4-phenylbutanoate holds significant potential as a starting material or intermediate for the synthesis of novel therapeutic agents.
Conclusion
Methyl 2-methyl-3-oxo-4-phenylbutanoate is a versatile chemical intermediate with potential applications in pharmaceutical research and development. While a complete experimental dataset for this compound is not yet available, this guide provides a comprehensive overview based on existing data and information from closely related compounds. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work with this compound, while also conducting their own experimental validations.
References
- 1. Methyl 2-methyl-3-oxo-4-phenylbutanoate | C12H14O3 | CID 12442578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 83402-87-3, Methyl 2-oxo-4-phenylbutanoate: more information. [ww.chemblink.com]
- 3. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 2-methyl-4-oxo-4-phenylbutanoate | C12H14O3 | CID 569305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
